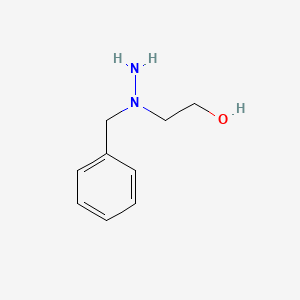

2-(1-Benzylhydrazinyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-[amino(benzyl)amino]ethanol |

InChI |

InChI=1S/C9H14N2O/c10-11(6-7-12)8-9-4-2-1-3-5-9/h1-5,12H,6-8,10H2 |

InChI Key |

YBFKBKRHKNHAAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 1 Benzylhydrazinyl Ethan 1 Ol

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine component of the molecule is a focal point of its reactivity, characterized by the nucleophilic nature of its nitrogen atoms and its ability to form reactive hydrazone intermediates.

The hydrazine moiety in 2-(1-benzylhydrazinyl)ethan-1-ol contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic. However, the two nitrogen atoms are not equivalent. The terminal amino group (-NH₂) is generally more nucleophilic than the nitrogen atom substituted with the benzyl (B1604629) and hydroxyethyl (B10761427) groups. This is attributed to the steric hindrance and the electron-withdrawing inductive effects of the substituents on the latter.

The nucleophilicity of hydrazines is a complex phenomenon. While they are generally considered good nucleophiles, studies comparing them to amines have shown that their reactivity is not always straightforward to predict. nih.govorganic-chemistry.org In some contexts, hydrazine exhibits reactivity comparable to methylamine, suggesting that the introduction of an amino group does not enhance nucleophilicity as much as a methyl group when considering the presence of two reactive centers in hydrazine. nih.govorganic-chemistry.org

Hydrazones, formed from the condensation reaction of hydrazines with aldehydes or ketones, are versatile intermediates in organic synthesis. researchgate.netlibretexts.org The carbon atom of the C=N double bond in a hydrazone can exhibit both electrophilic and nucleophilic character. researchgate.net In the case of hydrazone derivatives of this compound, reaction with an aldehyde or ketone would yield a hydrazone where the imine carbon can act as an electrophile.

The electrophilicity of this carbon is influenced by the substituents on the hydrazine nitrogen atoms. Electron-withdrawing groups tend to increase the electrophilic character of the hydrazone carbon, making it more susceptible to attack by nucleophiles. nih.gov The reactivity of hydrazones is diverse; they can react with both nucleophiles and electrophiles and are key precursors for the synthesis of various heterocyclic compounds. researchgate.netbeilstein-journals.org

The nitrogen-nitrogen single bond in hydrazine and its derivatives can be cleaved under various conditions, providing synthetic routes to amines and other nitrogen-containing compounds. Several mechanisms for N-N bond cleavage have been reported for substituted hydrazines, which are applicable to this compound.

Reductive Cleavage: This method involves the use of reducing agents to break the N-N bond. Common reagents for this transformation include sodium in liquid ammonia (B1221849), zinc in acetic acid, and aluminum amalgam. iu.edu

Thermal Cleavage: In some cases, the N-N bond can be cleaved simply by heating. For instance, the reaction of N,N-disubstituted hydrazines with naphthol under thermal conditions leads to N-N bond cleavage and the formation of secondary amines. nih.gov

Photocatalytic Cleavage: Visible light photocatalysis has emerged as a green method for cleaving N-N bonds in hydrazines and hydrazides. This process often involves a ruthenium(II) catalyst and air, providing an operationally simple method for generating secondary amines. researchgate.net

Catalytic Reduction and Disproportionation: Metal catalysts, including ruthenium complexes, can facilitate the reduction of hydrazine to ammonia. nih.gov These processes can involve either disproportionation to ammonia and dinitrogen or direct reduction. nih.gov

Table 1: Methods for N-N Bond Cleavage in Substituted Hydrazines

| Cleavage Method | Reagents/Conditions | Products |

| Reductive | Sodium in liquid ammonia, Zinc/Acetic Acid, Aluminum Amalgam | Amines |

| Thermal | Heat, often with other reagents like naphthol | Secondary Amines |

| Photocatalytic | Visible light, Ru(II) catalyst, Air | Secondary Amines |

| Catalytic | Metal catalysts (e.g., Ruthenium complexes) | Ammonia, Dinitrogen |

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, such as etherification, esterification, and oxidation. However, the presence of the nucleophilic hydrazine moiety presents a challenge for chemoselectivity.

Selective transformation of the hydroxyl group often requires careful selection of reagents and reaction conditions to avoid side reactions at the nitrogen atoms. nih.gov For instance, in the etherification of amino alcohols, N-alkylation can be a significant competing reaction. google.comgoogle.com To achieve selective O-alkylation, a two-step process is often employed where the alcohol is first deprotonated with a suitable base to form the alkoxide, followed by reaction with an alkylating agent. google.comgoogle.com

Esterification of amino alcohols has also been studied, and the rate of esterification can be influenced by the proximity and nature of the amino group. iu.edu Generally, the hydroxyl group needs to be "activated" to facilitate substitution reactions, as it is a poor leaving group. youtube.com This can be achieved by protonation with strong acids or by conversion to other functional groups like tosylates or halides. youtube.com

Cyclization and Heterocycle Formation via this compound Analogues

The bifunctional nature of this compound and its analogues makes them valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. The specific heterocycle formed depends on the reaction conditions and the co-reactants.

Pyridazinones: Hydrazine derivatives are key starting materials for the synthesis of pyridazinones. researchgate.net For example, the cyclization of γ-keto acids with hydrazine hydrate (B1144303) is a common method for preparing dihydropyridazinones. researchgate.net Analogues of this compound could potentially be used in similar strategies to create substituted pyridazinone structures. The synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones has been reported through palladium-catalyzed methods. nih.gov

Pyrazoles and Pyrazolidines: Hydrazones derived from hydrazines are frequently used to construct pyrazole (B372694) rings. orgsyn.orgorganic-chemistry.org A one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been developed. orgsyn.org Furthermore, pyrazolidine (B1218672) can be synthesized through an intramolecular cyclization of N-chloro-1,3-diaminopropane. researchgate.net This suggests that intramolecular cyclization of a suitably functionalized derivative of this compound could lead to pyrazolidine-type structures.

Other Heterocycles: The reaction of hydrazines with various electrophiles can lead to a wide array of heterocyclic systems. For example, the reaction of a benzylhydrazine (B1204620) carbodithioate with an aldehyde has been used to synthesize a Schiff base that can act as a precursor for other cyclic compounds. nih.gov

Functional Group Interconversions from Hydrazide Derivatives

Hydrazide derivatives, which can be prepared from this compound, are versatile intermediates for further functional group transformations. Acylhydrazides are typically synthesized by the reaction of esters with hydrazine. wikipedia.org

Once formed, hydrazides can undergo a variety of reactions. They are key building blocks for the synthesis of numerous heterocycles, including oxadiazoles, thiadiazoles, and triazoles, through cyclization or cycloaddition reactions. nih.gov The reactivity of hydrazides has been extensively utilized in medicinal chemistry to generate libraries of biologically active compounds. nih.govresearchgate.net

Furthermore, functional groups on aromatic rings within complex heterocyclic systems, such as those that could be derived from this compound, can be transformed to introduce further molecular diversity. researchgate.netnih.gov For example, groups like nitro can be reduced to anilines, and halogens can participate in various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the intricate structural details of molecules. By analyzing the interaction of electromagnetic radiation with the nuclei and electrons within a molecule, researchers can deduce its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of organic chemistry for the detailed structural elucidation of molecules in solution. This non-destructive technique provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons in a molecule, their relative numbers, and their neighboring atoms. For 2-(1-Benzylhydrazinyl)ethan-1-ol, the ¹H NMR spectrum is expected to display distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic protons of the ethyl and benzyl methylene (B1212753) groups would resonate in the upfield region. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific location in the structure.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | Data not available | Multiplet | Data not available | 5H |

| Benzyl CH₂ | Data not available | Singlet/Triplet | Data not available | 2H |

| N-CH₂ | Data not available | Triplet | Data not available | 2H |

| O-CH₂ | Data not available | Triplet | Data not available | 2H |

| OH | Data not available | Singlet (broad) | Data not available | 1H |

| NH | Data not available | Singlet (broad) | Data not available | 1H |

Note: Specific chemical shift and coupling constant values are dependent on the solvent used and the specific experimental conditions. The data presented here are predictive and for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the aromatic carbons of the benzyl group would resonate at lower field strengths compared to the sp³-hybridized carbons of the ethyl and benzyl methylene groups.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | Data not available |

| Aromatic CH | Data not available |

| Benzyl CH₂ | Data not available |

| N-CH₂ | Data not available |

| O-CH₂ | Data not available |

Note: The chemical shift values are predictive and can vary based on experimental parameters.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) : This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds. In the context of this compound, a COSY spectrum would show correlations between the protons of the N-CH₂ and O-CH₂ groups of the ethanolamine (B43304) moiety, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) : This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, aiding in the unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released and directed into the mass analyzer. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm its molecular weight.

Interactive ESI-MS Data Table for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 167.1184 | Data not available |

Note: The calculated m/z is based on the monoisotopic mass of the most common isotopes of the constituent elements.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C9H14N2O, the expected exact mass can be calculated. HRMS analysis provides an experimentally determined mass that can be compared to the theoretical value, confirming the elemental formula. The high resolution allows differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C9H14N2O |

| Monoisotopic Mass | 166.1106 g/mol |

This table contains theoretical data for this compound.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the parent ion of this compound is subjected to fragmentation, it breaks into smaller, characteristic ions. A prominent fragment observed is often the tropylium (B1234903) ion (C7H7+), which appears at an m/z of 91. This fragment is a hallmark of compounds containing a benzyl group. Another significant fragmentation pathway involves the cleavage of the C-C bond in the ethanolamine moiety, leading to other specific fragment ions that help piece together the molecule's complete structure.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Structural Representation |

| Tropylium ion | 91 | [C7H7]+ |

This table illustrates a key fragment observed in the mass spectrum of benzyl-containing compounds.

Infrared (IR) Spectroscopy / Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The FTIR spectrum of this compound reveals distinct absorption bands characteristic of its structure. A broad band in the region of 3150-3400 cm⁻¹ typically corresponds to the O-H and N-H stretching vibrations, indicating the presence of the alcohol and hydrazine (B178648) groups. The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) |

| N-H Stretch (Hydrazine) | 3100-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Primary Alcohol) | 1050-1085 |

This table presents typical IR absorption ranges for the functional groups within this compound.

UV-Visible Spectroscopy for Chromophore Detection

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems and chromophores. The chromophore in this compound is the benzyl group. This aromatic ring absorbs UV radiation, typically exhibiting a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (benzenoid band) around 250-270 nm. The exact position and intensity of these peaks can be influenced by the solvent used for the analysis.

| Chromophore | Transition | Typical Absorption Maximum (λmax) |

| Benzene (B151609) Ring | π → π* | ~204 nm |

| Benzene Ring | Benzenoid | ~254 nm |

This table shows the characteristic UV absorption maxima for the benzene chromophore.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the atomic positions within it. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. While SC-XRD is a powerful tool, its application to this compound is contingent upon the successful growth of suitable single crystals.

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed. For a polar compound like this compound, HPLC, particularly in reversed-phase mode, would be a suitable method for purity analysis. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions serves as an identifier, and the peak area in the chromatogram can be used to quantify its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used to monitor the progress of chemical reactions and to assess the purity of a sample. In the context of synthesizing this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (e.g., glass, aluminum) coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For monitoring the synthesis of this compound, samples would be taken from the reaction vessel at different time intervals and spotted on a TLC plate alongside the starting materials (e.g., benzylhydrazine (B1204620) and 2-bromoethanol) and a pure reference sample of the product, if available. The separation of spots on the chromatogram allows for a qualitative assessment of the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate a successful reaction. The purity of the final isolated product can also be assessed; a single spot on the TLC plate suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) |

| Benzylhydrazine (Starting Material) | 0.45 |

| 2-Bromoethanol (Starting Material) | 0.60 |

| This compound (Product) | 0.30 |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. For this compound, HPLC would be the method of choice for determining its purity with a high degree of accuracy and for analyzing complex mixtures containing this compound.

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid (mobile phase) is then pumped through the column at high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each separated component as it elutes.

A common mode of HPLC for a moderately polar compound like this compound would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity.

Table 2: Hypothetical HPLC Purity Analysis of this compound

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity |

| 2 | 4.8 | 99.3 | This compound |

| 3 | 6.1 | 0.2 | Impurity |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile and thermally stable compounds. While this compound itself may have a relatively high boiling point, GC analysis could be suitable if the compound is sufficiently volatile and stable at the temperatures used in the GC instrument. Alternatively, derivatization to a more volatile species could be performed. GC is particularly useful for detecting and quantifying volatile impurities that may be present in the sample.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. Different components of the sample travel through the column at different rates, and a detector measures the quantity of the components that exit the column. The output is a gas chromatogram, which shows peaks corresponding to different components.

For this compound, a GC analysis could potentially identify volatile byproducts from its synthesis or residual solvents. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Table 3: Hypothetical GC Analysis of a this compound Sample

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 1.8 | 0.1 | Toluene (Residual Solvent) |

| 2 | 3.5 | 99.8 | This compound |

| 3 | 5.2 | 0.1 | Unidentified Volatile Impurity |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

The analysis is typically performed using an automated elemental analyzer. A small, accurately weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The combustion products (e.g., carbon dioxide, water, and nitrogen gas) are then separated and quantified by various detection methods. From the masses of these products, the percentage of each element in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula and the purity of the compound. For this compound, with the molecular formula C₉H₁₄N₂O, the theoretical elemental composition would be calculated as follows:

Table 4: Theoretical and Hypothetical Experimental Elemental Analysis Data for C₉H₁₄N₂O

| Element | Theoretical % | Experimental % |

| Carbon (C) | 65.03 | 65.08 |

| Hydrogen (H) | 8.49 | 8.52 |

| Nitrogen (N) | 16.85 | 16.81 |

| Oxygen (O) | 9.62 | 9.59 |

A close match, as hypothetically depicted in the table, would confirm the stoichiometry of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like 2-(1-Benzylhydrazinyl)ethan-1-ol. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for medium-sized organic molecules. imist.maimist.ma Time-Dependent DFT (TDDFT) extends these principles to study excited states and predict electronic spectra. qnl.qa

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. scm.com For this compound, this process would typically be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-31G(d,p). imist.mamdpi.com

C-C-N-N: Rotation around the C-N bond of the ethylamino group.

C-N-N-H: Inversion and rotation at the hydrazine (B178648) nitrogens.

Ph-CH2-N-N: Rotation of the benzyl (B1604629) group relative to the hydrazine moiety.

N-C-C-O: Rotation of the hydroxyl group.

A systematic scan of these dihedral angles would reveal the various low-energy conformers (rotamers). The stability of these conformers is governed by factors like steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the hydroxyl group's hydrogen and one of the hydrazine nitrogen atoms, which would significantly stabilize that specific conformation. mdpi.com The analysis would identify the global minimum energy conformation, which is the most stable and likely most populated conformer under standard conditions. drugdesign.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis using DFT would involve:

Calculating Orbital Energies: Determining the energies of the HOMO and LUMO.

Visualizing Orbital Distributions: Mapping the spatial distribution of the HOMO and LUMO across the molecule.

It is expected that the HOMO would be localized primarily on the hydrazine moiety, specifically the nitrogen atom with the lone pair (the -NH2 group), as this is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the antibonding orbitals of the benzyl group's aromatic ring. researchgate.netnih.gov This distribution helps predict how the molecule would interact with other reagents; for example, electrophilic attack would likely occur at the terminal nitrogen, while nucleophilic attack would be less favorable.

Table 1: Representative FMO Data for a Related Hydrazine Derivative This table illustrates the type of data obtained from an FMO analysis of a different, but structurally related, hydrazine compound to provide context.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.26 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 2.94 | Indicator of Chemical Reactivity and Stability |

Data is hypothetical and based on findings for other hydrazine derivatives for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures. q-chem.comicm.edu.pl This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net For this compound, significant intramolecular interactions would include:

Lone Pair Delocalization: The delocalization of the nitrogen lone pairs into adjacent antibonding orbitals (e.g., n(N) → σ(C-C) or n(N) → σ(C-N)). This type of interaction is crucial for the stability of hydrazine derivatives. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of any hydrogen bond between the hydroxyl hydrogen (donor) and a nitrogen lone pair (acceptor).

Table 2: Potential NBO Interactions in this compound This table outlines the key donor-acceptor interactions that would be investigated via NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(N) on NH2 | σ*(N-Cethyl) | Calculated Value | Hyperconjugation |

| LP(N) on N-benzyl | σ*(Cbenzyl-Cphenyl) | Calculated Value | Hyperconjugation |

| LP(O) on OH | σ*(C-C) | Calculated Value | Hyperconjugation |

| σ(C-H) | σ*(N-C) | Calculated Value | Hyperconjugation |

| LP(N) on N-benzyl | σ*(O-H) | Calculated Value | Potential H-bond component |

E(2) values are placeholders for data that would be generated by the calculation.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. qnl.qa It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the absorption wavelength (λmax), the strength of the transition (oscillator strength, f), and the molecular orbitals involved in the transition. qnl.qa

For this compound, TDDFT calculations would likely predict transitions involving the promotion of an electron from a π orbital of the benzene (B151609) ring or a non-bonding (n) orbital of the hydrazine nitrogens to an antibonding π* orbital of the benzene ring. These are typically referred to as n→π* and π→π* transitions. The solvent environment can also be modeled to see how it affects the absorption spectrum. qnl.qa

The pKa value is a measure of a compound's acidity or basicity. Computational methods can estimate pKa values by calculating the Gibbs free energy change for the protonation/deprotonation reaction in a solvent. While complex, these calculations can provide valuable insights into which site of a molecule is most likely to be protonated.

This compound has two hydrazine nitrogen atoms and one hydroxyl oxygen, all of which have lone pairs and can act as Brønsted-Lowry bases. The hydrazine nitrogens are generally the most basic sites. The terminal nitrogen (-NH2) is expected to be more basic than the nitrogen substituted with the benzyl and ethyl-alcohol groups due to the electron-donating nature of the alkyl groups and the lesser steric hindrance. Experimental data for the parent compound, benzylhydrazine (B1204620), shows a pKa of around 8.45, providing a strong reference point. chemicalbook.com The presence of the electron-withdrawing hydroxyl group in the substituent on the second nitrogen would be expected to slightly decrease the basicity of the nitrogens compared to a simple alkyl substituent.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. nih.gov

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, such as water. The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. researchgate.net

This approach provides powerful insights into:

Conformational Dynamics: Observing the transitions between different low-energy conformers and determining their relative populations and lifetimes.

Solvation Structure: Analyzing how solvent molecules (e.g., water) arrange themselves around the solute molecule. This includes examining the stability and dynamics of hydrogen bonds between the molecule's hydroxyl and hydrazine groups and the surrounding water molecules.

Hydrophobic and Hydrophilic Interactions: Characterizing the interaction of the hydrophobic benzyl group and the hydrophilic ethanol (B145695) and hydrazine moieties with the solvent.

MD simulations can validate the potential energy landscape found through quantum chemical calculations and provide a more realistic picture of the molecule's behavior in a biological or chemical environment. nih.govresearchgate.net

Theoretical Structure-Reactivity Relationships

The chemical behavior of a molecule is intrinsically linked to its electronic structure. In the realm of computational chemistry, theoretical models provide a powerful lens through which to examine these connections, offering insights into how a molecule's electron distribution governs its reactivity. For this compound, while direct computational studies are not extensively available in the public domain, we can infer its structure-reactivity relationships by drawing parallels with closely related hydrazine derivatives that have been the subject of theoretical investigations.

Correlation of Electronic Structure with Chemical Reactivity

The reactivity of a chemical compound is largely dictated by the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In a theoretical study on a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine derivatives, density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level were used to explore their molecular properties. imist.ma This study revealed significant polarization effects between the dinitrophenyl and benzylidene groups, which in turn influence the reactivity and stability of the compounds. imist.ma The analysis of key molecular parameters such as atomic charges, electronic density distributions, and frontier orbital energies provided a comprehensive understanding of their structural and electronic properties. imist.ma

For a molecule like this compound, the nitrogen atoms of the hydrazine moiety, with their lone pairs of electrons, are expected to be significant contributors to the HOMO. This would render the molecule susceptible to reactions with electrophiles. The benzyl group, an aromatic system, will also play a role in the electronic structure, contributing to the delocalization of electron density. The specific energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, would be influenced by the interplay between the electron-donating hydrazine group and the phenyl ring.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Generic Benzylhydrazine Derivative (Theoretical Values)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of frontier orbital energies in a molecule structurally similar to this compound. Actual values would require specific computational calculations for the exact molecule.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting chemical reactivity. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (typically colored in shades of red) that are prone to electrophilic attack, and electron-poor regions (colored in shades of blue) that are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for electrophilic interaction.

Substituent Effects on Molecular Properties

The introduction of different substituent groups onto the parent structure of this compound would be expected to significantly modulate its molecular properties and, by extension, its reactivity. Substituents can exert their influence through inductive effects (transmission of charge through sigma bonds) and resonance effects (delocalization of electrons through pi systems).

A study on the effect of substituents on salicylaldehyde (B1680747) hydrazone derivatives demonstrated that the strength of intramolecular hydrogen bonding can be selectively modulated by the introduction of chemical groups with varying π-electron-donating or -accepting properties. nih.gov This highlights the profound impact that substituents can have on the non-covalent interactions within a molecule, which in turn can affect its conformation and reactivity. nih.gov The research indicated that substitution at a position that allows for direct resonance interaction with the core structure is significantly more effective in influencing the molecular properties than substitution at a position where only inductive effects are at play. nih.gov

In the context of this compound, placing substituents on the phenyl ring would alter the electronic landscape of the entire molecule. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), would increase the electron density on the phenyl ring and, through resonance and inductive effects, on the adjacent benzylic carbon and hydrazine moiety. This would likely raise the energy of the HOMO, making the molecule a better electron donor and more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), would decrease the electron density of the phenyl ring and the hydrazine group. This would lower the energy of the HOMO, making the molecule less nucleophilic.

Table 2: Predicted Qualitative Effects of Substituents on the Phenyl Ring of this compound

| Substituent Type | Example | Effect on Electron Density of Phenyl Ring | Predicted Effect on HOMO Energy | Predicted Effect on Nucleophilicity |

| Electron-Donating | -OCH₃ | Increase | Increase | Increase |

| Electron-Donating | -CH₃ | Increase | Increase | Increase |

| Neutral | -H | Baseline | Baseline | Baseline |

| Electron-Withdrawing | -Cl | Decrease | Decrease | Decrease |

| Electron-Withdrawing | -NO₂ | Decrease | Decrease | Decrease |

These theoretical considerations underscore the tunability of the electronic and reactive properties of this compound through strategic substitution. Such modifications can be a powerful tool in the rational design of molecules with specific desired chemical or biological activities.

Applications of 2 1 Benzylhydrazinyl Ethan 1 Ol As a Precursor in Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the hydrazine (B178648) group in 2-(1-Benzylhydrazinyl)ethan-1-ol is central to its utility in forming heterocyclic rings. The two nitrogen atoms of the hydrazine can act as nucleophiles, participating in cyclocondensation reactions with various electrophilic partners.

Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their wide range of biological activities. A common and classical method for the synthesis of pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov

In a typical reaction, this compound can be reacted with a 1,3-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole. The benzyl (B1604629) group and the hydroxyethyl (B10761427) group from the precursor will be attached to one of the nitrogen atoms of the pyrazole ring.

Table 1: Proposed Synthesis of Pyrazole Derivatives from this compound

| Reactant 1 | Reactant 2 (1,3-Diketone) | Product | Reaction Type |

| This compound | Acetylacetone | 1-Benzyl-1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

| This compound | Dibenzoylmethane | 1-Benzyl-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole | Knorr Pyrazole Synthesis |

The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. They are prevalent in many biologically active compounds. Substituted hydrazines are valuable precursors for the synthesis of quinazoline (B50416) derivatives. nih.govtandfonline.com One common method involves the reaction of a hydrazine derivative with a 2-aminobenzoyl compound or a benzoxazinone. researchgate.net

The synthesis of a quinazoline derivative from this compound could be envisioned to proceed via reaction with an appropriate 2-acylaminobenzoic acid or its corresponding benzoxazinone. The hydrazine moiety would react to form the pyrimidine ring fused to the benzene ring.

Thiadiazolopyrimidines are fused heterocyclic systems that have garnered interest for their potential biological activities. nih.gov The synthesis of these compounds can be achieved through the cyclization of a suitable pyrimidine or thiadiazole precursor with a hydrazine derivative. For instance, a thiadiazolopyrimidine scaffold can be constructed by reacting a pyrimidine bearing a leaving group with a hydrazine. nih.gov

The use of this compound in this context would involve its reaction with a suitably functionalized thiadiazole or pyrimidine. The hydrazine part of the molecule would participate in the annulation to form the fused ring system.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a classic and versatile method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgwikipedia.orgijarsct.co.innih.gov While this compound is not a phenylhydrazine, the fundamental reactivity of the hydrazine moiety is key. A derivative of this compound could potentially be used in a similar acid-catalyzed cyclization with a suitable carbonyl compound to form a non-aromatic fused pyrrole (B145914) ring system.

Pyrrolopyrimidines are another important class of fused heterocycles. Their synthesis often involves the reaction of a substituted pyrrole with a reagent that provides the pyrimidine ring, or the reaction of a pyrimidine derivative with a precursor for the pyrrole ring. The reaction of 4-chloropyrrolopyrimidine with hydrazine hydrate (B1144303) is a known method for producing 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, which can then be further functionalized. researchgate.netnih.gov this compound could potentially be used in a similar manner to introduce a substituted hydrazine group onto a pyrimidine ring, which could then be elaborated to form a pyrrolopyrimidine scaffold. pharmacophorejournal.compharmacophorejournal.com

Thiazole (B1198619) derivatives are known for their diverse biological activities. The Hantzsch thiazole synthesis is a fundamental method for their preparation, involving the reaction of a thioamide with an α-haloketone. youtube.com Hydrazinyl thiazole derivatives can be synthesized through a multi-component reaction involving an aldehyde or ketone, thiosemicarbazide (B42300), and a phenacyl bromide. sci-hub.se

A plausible route to thiazole derivatives using this compound would be to first convert it to the corresponding thiosemicarbazide. This can be achieved by reacting it with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo the Hantzsch reaction with an α-haloketone to form the desired 2-hydrazinyl-1,3-thiazole derivative. nih.gov

Table 2: Proposed Synthesis of a Thiazole Derivative

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound, Phenyl isothiocyanate | 1-Benzyl-1-(2-hydroxyethyl)-4-phenylthiosemicarbazide | Thiosemicarbazide formation |

| 2 | 1-Benzyl-1-(2-hydroxyethyl)-4-phenylthiosemicarbazide, 2-Bromoacetophenone | 2-(2-Benzyl-2-(2-hydroxyethyl)hydrazinyl)-4-phenyl-1,3-thiazole | Hantzsch Thiazole Synthesis |

Pyrroles are fundamental five-membered aromatic heterocycles. The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or hydrazine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

This compound can serve as the nitrogen source in the Paal-Knorr synthesis. The reaction with a 1,4-diketone, typically under neutral or weakly acidic conditions, would lead to the formation of an N-substituted pyrrole. nih.gov The benzyl and hydroxyethyl groups would be attached to the nitrogen atom of the pyrrole ring.

Table 3: Proposed Synthesis of a Pyrrole Derivative

| Reactant 1 | Reactant 2 (1,4-Diketone) | Product | Reaction Type |

| This compound | Hexane-2,5-dione | 1-(1-Benzyl-2-hydroxyethylamino)-2,5-dimethyl-1H-pyrrole | Paal-Knorr Pyrrole Synthesis |

| This compound | 1,4-Diphenylbutane-1,4-dione | 1-(1-Benzyl-2-hydroxyethylamino)-2,5-diphenyl-1H-pyrrole | Paal-Knorr Pyrrole Synthesis |

Role in Synthesis of Nitrogen-Containing Macrocycles or Complex Architectures

There is currently no available scientific literature to support the role of this compound as a precursor in the synthesis of nitrogen-containing macrocycles or complex molecular architectures.

Precursor for Chirality in Organic Synthesis

No documented use of this compound as a precursor for introducing chirality in organic synthesis has been found in the reviewed scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.